molecular formula C6H6N2OS B028655 2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile CAS No. 105558-73-4

2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile

Cat. No. B028655
M. Wt: 154.19 g/mol
InChI Key: XRLLUTKXSRDOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile is a heterocyclic compound with a molecular formula of C6H6N2OS. It is a synthetic intermediate used in the preparation of various pharmaceutical compounds. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in drug development.

Mechanism Of Action

The exact mechanism of action of 2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile is not fully understood. However, it has been reported to exhibit its pharmacological activities through various mechanisms such as inhibition of prostaglandin synthesis, inhibition of DNA synthesis, and induction of apoptosis.

Biochemical And Physiological Effects

2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been reported to exhibit antioxidant activity and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile in lab experiments is its synthetic accessibility. The compound can be easily synthesized in the laboratory and used as a starting material for the preparation of various pharmaceutical compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to handle in certain experiments.

Future Directions

There is still much to be explored in the field of 2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile research. Some of the future directions for research include:
1. Development of novel drugs based on the pharmacological activities of this compound.
2. Investigation of the mechanism of action of this compound to better understand its pharmacological activities.
3. Exploration of the potential of this compound as a therapeutic agent for various diseases.
4. Development of new synthetic methods for the preparation of this compound.
5. Investigation of the structure-activity relationship of this compound to optimize its pharmacological activities.
Conclusion:
In conclusion, 2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile is a synthetic intermediate with potential applications in drug development. It exhibits various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. Despite its potential, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of 2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile involves the reaction of 2-methylthiophene-3-carboxylic acid with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with ammonia to obtain the corresponding amide. The amide is then subjected to a reaction with sodium hydroxide and carbon disulfide to obtain the desired product.

Scientific Research Applications

2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have been conducted to explore the potential of this compound as a lead molecule for the development of novel drugs.

properties

CAS RN

105558-73-4

Product Name

2-Amino-4-hydroxy-5-methylthiophene-3-carbonitrile

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

2-amino-4-hydroxy-5-methylthiophene-3-carbonitrile

InChI

InChI=1S/C6H6N2OS/c1-3-5(9)4(2-7)6(8)10-3/h9H,8H2,1H3

InChI Key

XRLLUTKXSRDOAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)N)C#N)O

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)O

synonyms

3-Thiophenecarbonitrile, 2-amino-4-hydroxy-5-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.